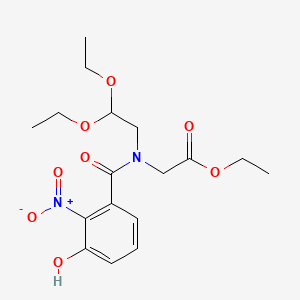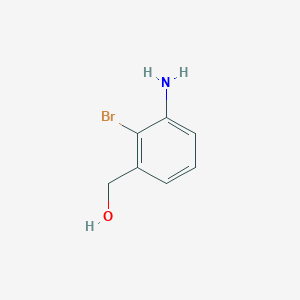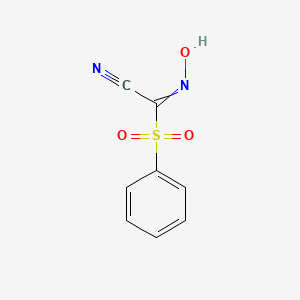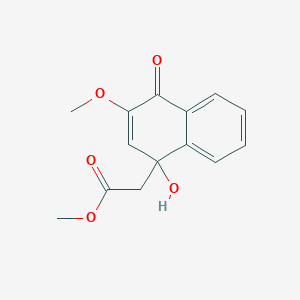
Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with hydroxy, methoxy, and oxo groups, along with a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative, such as 1-hydroxy-3-methoxy-naphthalene.
Oxidation: The naphthalene derivative undergoes oxidation to introduce the oxo group at the 4-position.
Esterification: The resulting compound is then subjected to esterification with methyl acetate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds with biological macromolecules, influencing their activity. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetate
- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
- 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone
Uniqueness
Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
83553-00-8 |
|---|---|
Molekularformel |
C14H14O5 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
methyl 2-(1-hydroxy-3-methoxy-4-oxonaphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H14O5/c1-18-11-7-14(17,8-12(15)19-2)10-6-4-3-5-9(10)13(11)16/h3-7,17H,8H2,1-2H3 |
InChI-Schlüssel |
QHYSWWKPAJDXFR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(C2=CC=CC=C2C1=O)(CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)
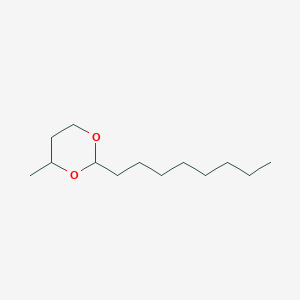
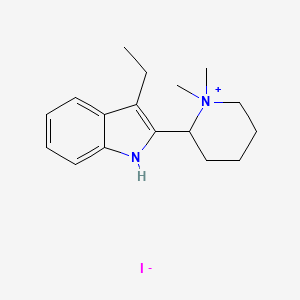
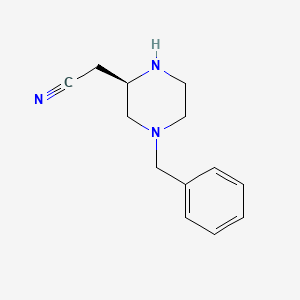
![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)
![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)
